Fmoc-Lys(6'-FAM)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

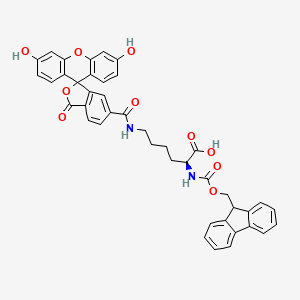

Fmoc-Lys(6’-FAM)-OH: is a compound that combines the properties of two distinct chemical groups: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the 6-carboxyfluorescein (6’-FAM) fluorescent dye. This compound is primarily used in peptide synthesis and fluorescence-based assays due to its unique structural and functional properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(6’-FAM)-OH typically involves the following steps:

Fmoc Protection: The lysine amino acid is first protected with the Fmoc group to prevent unwanted reactions at the amino group.

Coupling with 6’-FAM: The protected lysine is then coupled with 6’-carboxyfluorescein using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The final step involves the removal of the Fmoc group under basic conditions, typically using piperidine in dimethylformamide (DMF).

Industrial Production Methods: Industrial production of Fmoc-Lys(6’-FAM)-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automated peptide synthesizers are often used to streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Fmoc-Lys(6’-FAM)-OH can undergo substitution reactions where the Fmoc group is replaced by other protecting groups or functional groups.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, revealing the free amino group of lysine.

Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.

Coupling Reagents: DIC and HOBt are frequently used for coupling reactions.

Solvents: DMF and dichloromethane (DCM) are commonly used solvents in these reactions.

Major Products:

Deprotected Lysine: Removal of the Fmoc group yields free lysine with a 6’-FAM label.

Peptide Conjugates: Coupling reactions result in peptide chains labeled with 6’-FAM.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Fmoc-Lys(6'-FAM)-OH consists of:

- Fmoc Group : A protective group that prevents unwanted reactions during peptide synthesis.

- Lysine : An essential amino acid that serves as a building block for peptides.

- 6'-Carboxyfluorescein (6'-FAM) : A fluorophore that emits fluorescence upon excitation, making it suitable for labeling and detection purposes.

Chemistry

- Peptide Synthesis : this compound is extensively used in solid-phase peptide synthesis to introduce fluorescent labels into peptides, enhancing their visibility in various assays.

- Fluorescence-Based Assays : It plays a critical role in studying protein-protein interactions, enzyme activities, and other biochemical processes by allowing for real-time monitoring through fluorescence .

Biology

- Cell Imaging : The fluorescent properties of 6'-FAM enable researchers to visualize and track cellular processes, aiding in studies related to cell dynamics and interactions.

- Protein Labeling : This compound is utilized to label proteins, facilitating the study of their localization and interactions within cells .

Medicine

- Diagnostic Tools : this compound is employed in diagnostic assays for detecting specific biomolecules, contributing to advancements in medical diagnostics.

- Drug Development : It is used to develop fluorescent probes for drug screening, enhancing the identification of potential therapeutic agents .

Industry

- Quality Control : The compound is utilized in quality control processes to ensure the accuracy and consistency of peptide synthesis, which is crucial for pharmaceutical applications .

Case Study 1: FRET Peptide Substrates

Research has demonstrated the effectiveness of this compound in creating fluorescence resonance energy transfer (FRET) peptide substrates. These substrates were shown to exhibit enhanced hydrolysis rates when tested against matrix metalloproteinases (MMPs), highlighting their utility in kinetic studies .

Case Study 2: Protease Activity Assays

In another study, this compound was incorporated into peptide sequences to monitor MMP activity. The increase in fluorescence upon cleavage provided a direct measure of enzymatic action, showcasing its application in biochemical assays .

Mecanismo De Acción

Molecular Targets and Pathways:

Fluorescence: The 6’-FAM moiety in Fmoc-Lys(6’-FAM)-OH emits fluorescence upon excitation, allowing for the detection and quantification of labeled molecules.

Peptide Synthesis: The Fmoc group protects the amino group of lysine during peptide synthesis, preventing unwanted side reactions.

Comparación Con Compuestos Similares

Fmoc-Lys(5-FAM)-OH: Similar to Fmoc-Lys(6’-FAM)-OH but with a different isomer of carboxyfluorescein.

Fmoc-Lys(6-TAMRA)-OH: Uses tetramethylrhodamine (TAMRA) instead of 6’-FAM for fluorescence.

Fmoc-Lys(6-ROX)-OH: Uses rhodamine X (ROX) for fluorescence.

Uniqueness:

Fluorescence Properties: The specific fluorescence properties of 6’-FAM make Fmoc-Lys(6’-FAM)-OH particularly useful for certain applications where high sensitivity and specificity are required.

Versatility: The compound’s ability to be used in both peptide synthesis and fluorescence-based assays highlights its versatility in scientific research.

Actividad Biológica

Fmoc-Lys(6'-FAM)-OH is a fluorescently labeled amino acid derivative, specifically a lysine amino acid modified with a 6'-carboxyfluorescein (FAM) moiety. This compound is primarily utilized in peptide synthesis and fluorescence-based assays, allowing researchers to visualize peptides in various biological contexts. The Fmoc (Fluorenylmethoxycarbonyl) protecting group on the lysine side chain facilitates its incorporation into peptide sequences during synthesis.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 1266666-04-9

- Molecular Formula : C₁₈H₁₈N₂O₅

- Molecular Weight : 342.34 g/mol

The structure of this compound includes:

- An Fmoc group that protects the amino group of lysine.

- A fluorescein moiety that emits fluorescence when excited, facilitating detection in biological assays.

Role in Protease Activity Assays

This compound is particularly significant in protease activity assays, especially those involving matrix metalloproteinases (MMPs). The cleavage of peptides containing this compound releases fluorescence, enabling real-time monitoring of enzymatic activity. This property makes it a valuable tool for studying proteolytic pathways critical in biological processes such as tissue remodeling and cancer metastasis.

Applications in Research

- Peptide Synthesis :

-

Cell Imaging :

- The fluorescent properties of the FAM moiety make it useful for imaging cellular processes, allowing researchers to track the localization and dynamics of proteins within cells.

-

Diagnostic Tools :

- Employed in diagnostic assays to detect specific biomolecules, enhancing sensitivity and specificity through fluorescence detection.

-

Drug Development :

- Used to develop fluorescent probes for drug screening, aiding in the identification of potential therapeutic agents.

The biological activity of this compound is primarily attributed to its fluorescence emission upon excitation. The FAM moiety allows for the detection and quantification of labeled molecules in various assays. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions and ensuring successful incorporation into peptide chains.

Comparative Analysis with Related Compounds

To understand the unique properties and applications of this compound, it is beneficial to compare it with other similar compounds:

Case Studies

-

Matrix Metalloproteinase Activity Monitoring :

A study demonstrated the use of this compound as a substrate for MMPs, showing that cleavage resulted in significant fluorescence increases, allowing for quantitative analysis of enzyme activity over time. -

Cellular Localization Studies :

Researchers utilized this compound labeled peptides to track protein localization within live cells using fluorescence microscopy, providing insights into cellular dynamics and interactions.

Propiedades

IUPAC Name |

(2S)-6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H34N2O10/c45-24-13-16-32-36(20-24)53-37-21-25(46)14-17-33(37)42(32)34-19-23(12-15-30(34)40(50)54-42)38(47)43-18-6-5-11-35(39(48)49)44-41(51)52-22-31-28-9-3-1-7-26(28)27-8-2-4-10-29(27)31/h1-4,7-10,12-17,19-21,31,35,45-46H,5-6,11,18,22H2,(H,43,47)(H,44,51)(H,48,49)/t35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFZDKSWPKCTHE-DHUJRADRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=C(C=C4)C(=O)OC56C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CC5=C(C=C4)C(=O)OC56C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H34N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.